
1-Phenoxy-2,3-ditetradecylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxy-2,3-ditetradecylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a phenoxy group and two tetradecyl chains attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-2,3-ditetradecylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenoxy-2,3-ditetradecylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Phenol and a suitable leaving group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Phenoxy-2,3-ditetradecylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Phenoxy-2,3-ditetradecylbenzene involves its interaction with molecular targets and pathways in biological systems. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the tetradecyl chains contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target molecules, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simple benzene derivative with a hydroxyl group.
Chlorobenzene: Benzene with a chlorine substituent.
Tetradecylbenzene: Benzene with a tetradecyl chain.
Uniqueness
1-Phenoxy-2,3-ditetradecylbenzene is unique due to the presence of both a phenoxy group and two long tetradecyl chains. This combination of functional groups imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific molecular interactions, making it valuable for various applications.
Propiedades
Número CAS |
72863-07-1 |
|---|---|
Fórmula molecular |
C40H66O |
Peso molecular |
562.9 g/mol |
Nombre IUPAC |
1-phenoxy-2,3-di(tetradecyl)benzene |
InChI |
InChI=1S/C40H66O/c1-3-5-7-9-11-13-15-17-19-21-23-26-31-37-32-30-36-40(41-38-33-27-25-28-34-38)39(37)35-29-24-22-20-18-16-14-12-10-8-6-4-2/h25,27-28,30,32-34,36H,3-24,26,29,31,35H2,1-2H3 |
Clave InChI |
ZZKCFYCLRASJCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


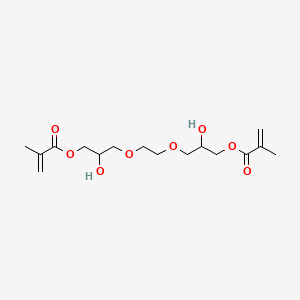
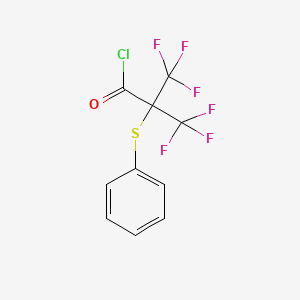
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
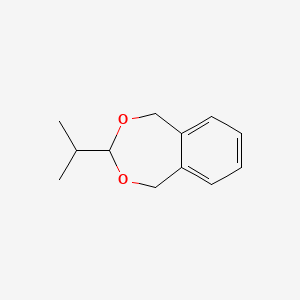
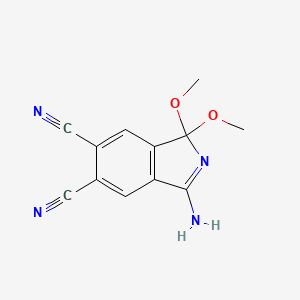

![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
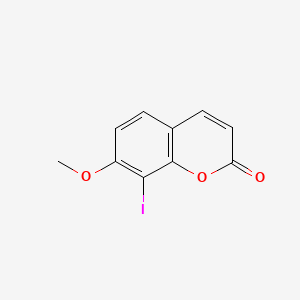
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
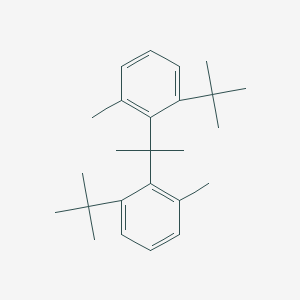

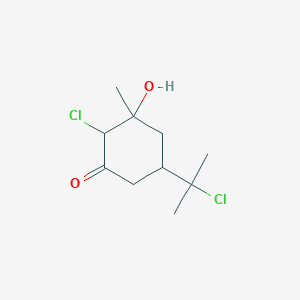
![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)
